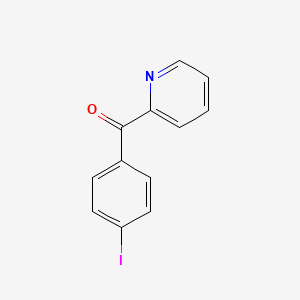

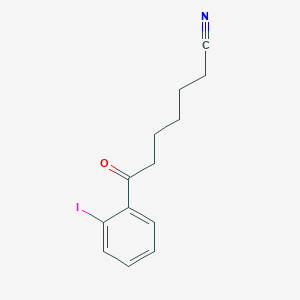

7-(2-Iodophenyl)-7-oxoheptanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Luminescence and Reactivity in Material Science

- Luminescent Properties for Organic LEDs : Derivatives of 7-azaindole, closely related to 7-(2-Iodophenyl)-7-oxoheptanenitrile, exhibit excellent blue emission properties suitable for organic light-emitting diodes (Zhao & Wang, 2010).

Chemical Bond Activation and Coordination Chemistry

- Reactivity Toward C-H and C-X Bonds : The same study by Zhao and Wang (2010) highlights the unusual reactivity of 7-azaindolyl derivatives in metal complexes toward C-H and C-X bonds, which could have implications in synthetic chemistry.

Organic Synthesis and Cycloaddition Reactions

- [6 + 2] Cycloaddition Catalysis : A cobalt(I)-catalyzed [6 + 2] cycloaddition reaction of cycloheptatriene with terminal alkynes, involving similar structural motifs, is efficient for producing 7-alkyl-bicyclo[4.2.1]nona-2,4,7-trienes (Achard, Tenaglia, & Buono, 2005).

Synthesis of Novel Phosphoramidite Building Blocks

- Preparation of Lipophilic Oligonucleotides : The synthesis of novel phosphoramidite building blocks for lipophilic oligonucleotides, using reactions involving 7-substituted compounds, provides insights into nucleic acid chemistry (Köstler & Rosemeyer, 2009).

Carbohydrate Chemistry

- Synthesis of Chiral Bicyclic Arrays : Research on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, leveraging similar structures, advances the field of carbohydrate chemistry (Francisco, Herrera, & Suárez, 2003).

Reactivity Studies

- Amination of Related Nitriles : The study of amination reactions of similar nitriles, like 7-chloroheptanenitrile, can provide insights into the reactivity of this compound (Vasil'eva & Freĭdlina, 1964).

Safety and Hazards

The safety data sheet for a similar compound, 2-Iodophenyl isothiocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

7-(2-iodophenyl)-7-oxoheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIGUDCXIUUADZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642255 |

Source

|

| Record name | 7-(2-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898768-06-4 |

Source

|

| Record name | 7-(2-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.